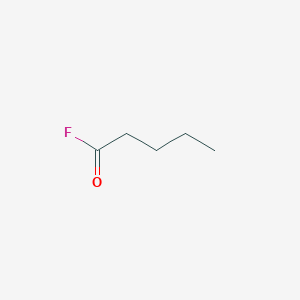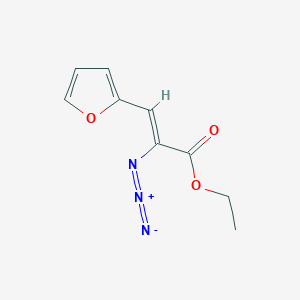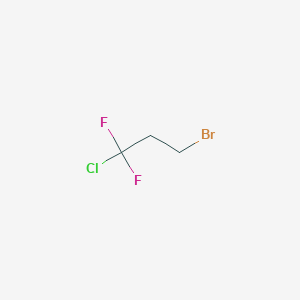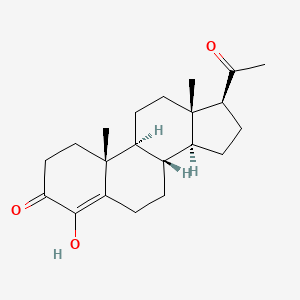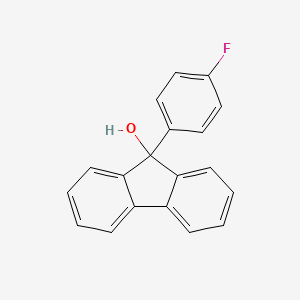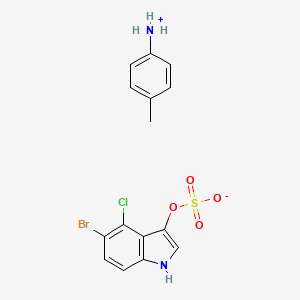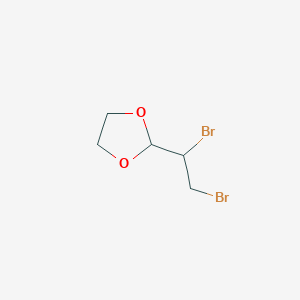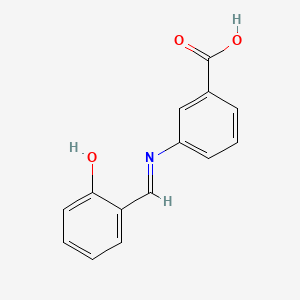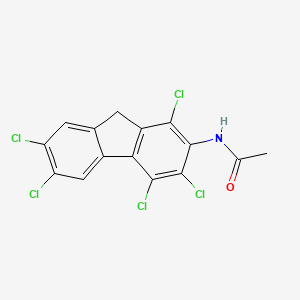
p-n-Hexyloxybenzylideneaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-n-Hexyloxybenzylideneaniline: is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.3920 g/mol . It is a member of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneaniline typically involves the condensation reaction between p-n-hexyloxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: p-n-Hexyloxybenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
p-n-Hexyloxybenzylideneaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of p-n-Hexyloxybenzylideneaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations, leading to the formation of ordered phases. These phases exhibit unique optical and electronic properties, making the compound useful in various applications. The molecular targets and pathways involved in its action are related to its interaction with other molecules and materials, leading to the formation of liquid crystalline structures .
Comparación Con Compuestos Similares
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene (HBAF): Exhibits similar liquid crystalline properties but with different phase transition temperatures.
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene (HBAC): Known for its smectogenic properties, forming smectic liquid crystal phases.
p-n-Hexyloxybenzylidene-p-toluidine (HBT): Similar in structure but with different substituents, leading to variations in liquid crystalline behavior
Uniqueness: p-n-Hexyloxybenzylideneaniline is unique due to its specific combination of substituents, which result in distinct liquid crystalline properties. Its ability to form stable liquid crystalline phases at relatively low temperatures makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Propiedades
Número CAS |
5219-49-8 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(4-hexoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-15-21-19-13-11-17(12-14-19)16-20-18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3 |
Clave InChI |
IBVAICKBWALIQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


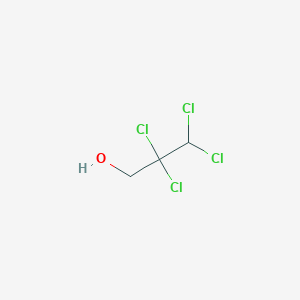
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
